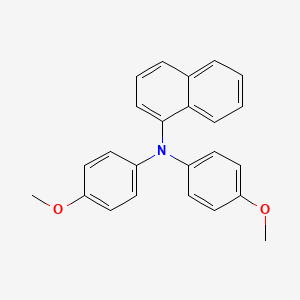![molecular formula C20H22NO5P B12568964 Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) CAS No. 183964-84-3](/img/structure/B12568964.png)
Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of acetic acid, benzylamino, naphthalen-2-yl, and phosphonic acid moieties. The integration of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-2-yl derivative, followed by the introduction of the benzylamino group. The final step involves the incorporation of the phosphonic acid moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.
化学反応の分析
Types of Reactions
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalen-2-yl phosphonic acid derivatives, while reduction could produce benzylamino-substituted phosphonic acids.
科学的研究の応用
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of novel polymers and coatings.
作用機序
The mechanism of action of acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The specific pathways involved depend on the compound’s structure and the biological context in which it is used.
類似化合物との比較
Similar Compounds
1-Naphthaleneacetic acid: This compound shares the naphthalene moiety but lacks the benzylamino and phosphonic acid groups.
(Naphthalen-1-yloxy)-acetic acid benzylidene: Similar in structure but differs in the presence of the benzylidene group instead of the benzylamino group.
Uniqueness
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
183964-84-3 |
|---|---|
分子式 |
C20H22NO5P |
分子量 |
387.4 g/mol |
IUPAC名 |
acetic acid;[(benzylamino)-naphthalen-2-ylmethyl]phosphonic acid |
InChI |
InChI=1S/C18H18NO3P.C2H4O2/c20-23(21,22)18(19-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17;1-2(3)4/h1-12,18-19H,13H2,(H2,20,21,22);1H3,(H,3,4) |
InChIキー |
PAYNDKORRXTDCE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)CNC(C2=CC3=CC=CC=C3C=C2)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)
![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)
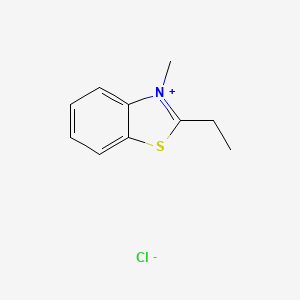
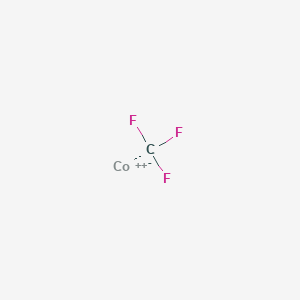
![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
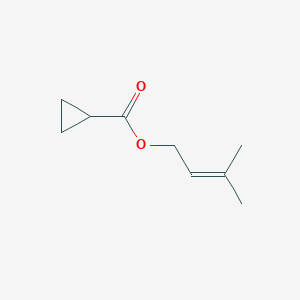
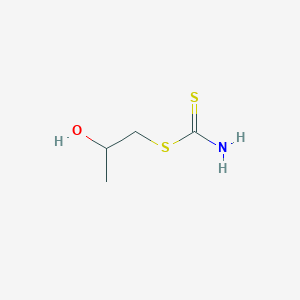
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)

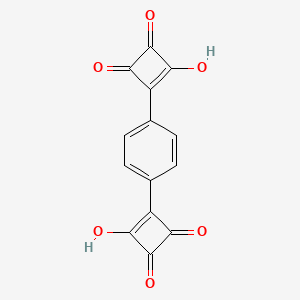
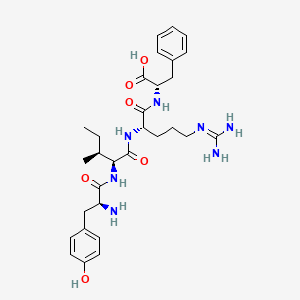
![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
